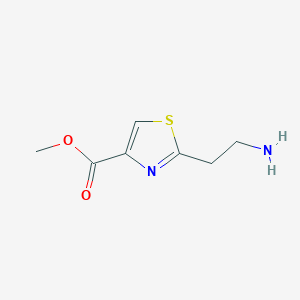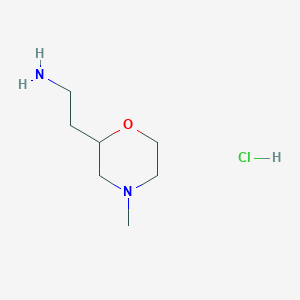![molecular formula C20H26N4O4 B12926245 4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one CAS No. 82413-00-1](/img/structure/B12926245.png)
4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-methyl-5-(3-morpholinopropyl)-2H-benzo[b]pyridazino[4,3-e][1,4]oxazin-3(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a morpholinopropyl group attached to a benzo[b]pyridazino[4,3-e][1,4]oxazin-3(5H)-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methyl-5-(3-morpholinopropyl)-2H-benzo[b]pyridazino[4,3-e][1,4]oxazin-3(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]pyridazino[4,3-e][1,4]oxazin-3(5H)-one core, followed by the introduction of the ethoxy, methyl, and morpholinopropyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and morpholine, along with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Ethoxy-2-methyl-5-(3-morpholinopropyl)-2H-benzo[b]pyridazino[4,3-e][1,4]oxazin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents with appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated forms of the compound. Substitution reactions result in the replacement of specific functional groups with new groups, leading to a variety of substituted derivatives.
科学的研究の応用
4-Ethoxy-2-methyl-5-(3-morpholinopropyl)-2H-benzo[b]pyridazino[4,3-e][1,4]oxazin-3(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Ethoxy-2-methyl-5-(3-morpholinopropyl)-2H-benzo[b]pyridazino[4,3-e][1,4]oxazin-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: A structurally related compound with similar chemical properties.
2-Methyl-5-(3-morpholinopropyl)-3(2H)-pyridazinone: Another related compound with a different substitution pattern.
4-Ethoxy-2-methyl-5-(3-piperidinopropyl)-3(2H)-pyridazinone: A similar compound with a piperidine group instead of a morpholine group.
Uniqueness
4-Ethoxy-2-methyl-5-(3-morpholinopropyl)-2H-benzo[b]pyridazino[4,3-e][1,4]oxazin-3(5H)-one stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound for various scientific research and industrial applications.
特性
CAS番号 |
82413-00-1 |
|---|---|
分子式 |
C20H26N4O4 |
分子量 |
386.4 g/mol |
IUPAC名 |
4-ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)pyridazino[3,4-b][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C20H26N4O4/c1-3-27-18-17-19(21-22(2)20(18)25)28-16-8-5-4-7-15(16)24(17)10-6-9-23-11-13-26-14-12-23/h4-5,7-8H,3,6,9-14H2,1-2H3 |
InChIキー |
OSFYPCGJHJRXQT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=NN(C1=O)C)OC3=CC=CC=C3N2CCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


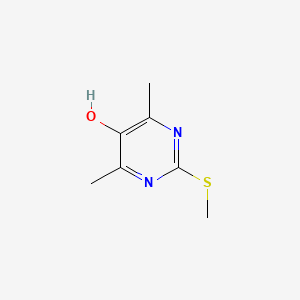
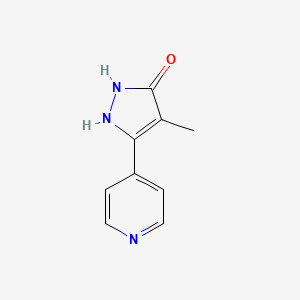
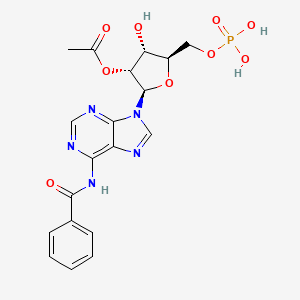
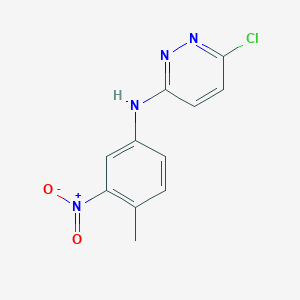
![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)
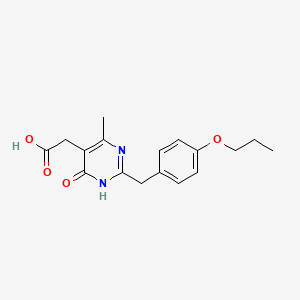
![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
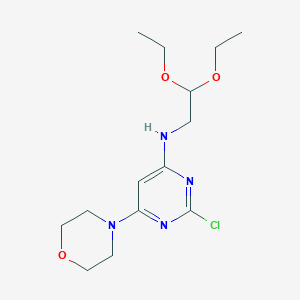
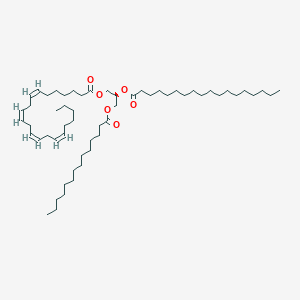
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
![4-Chloro-5-[1-(2-methylphenyl)ethoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12926225.png)
